molecular formula C20H26N8O B6063201 5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine

5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B6063201
M. Wt: 394.5 g/mol
InChI Key: CWXWDOVLYWDIJZ-UHFFFAOYSA-N
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Description

5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through various chemical reactions such as nucleophilic substitution, cyclization, and condensation reactions. The reaction conditions may involve the use of solvents like chloroform (CHCl3) and reagents such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific combination of heterocyclic rings and functional groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

5-[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-15-6-5-7-21-16(15)14-26-10-12-28(13-11-26)20-19(27-8-3-2-4-9-27)22-17-18(23-20)25-29-24-17/h5-7H,2-4,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWDOVLYWDIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCN(CC2)C3=NC4=NON=C4N=C3N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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